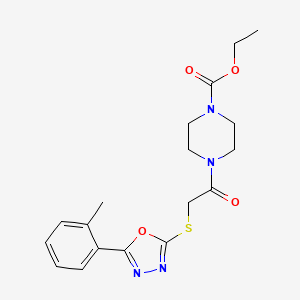

![molecular formula C14H8FN3O3S B2980870 4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 941885-23-0](/img/structure/B2980870.png)

4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . It’s a derivative of benzothiazole, which is a heterocyclic compound with diverse biological activities .

Molecular Structure Analysis

The molecular structure of “4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide” is characterized by the presence of a benzamide group and a benzothiazole group . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

科学的研究の応用

Solid-Phase Synthesis Applications

One study describes the solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones, utilizing 4-fluoro-3-nitrobenzoic acid as a starting material. This research highlights the compound's utility in generating benzodiazepinone skeletons, a class of molecules with significant pharmaceutical interest (Jung Lee, D. Gauthier, & R. Rivero, 1999).

Building Block for Heterocyclic Scaffolds

Another study emphasizes 4-chloro-2-fluoro-5-nitrobenzoic acid as a versatile building block for the solid-phase synthesis of diverse heterocyclic scaffolds, such as benzimidazoles and quinoxalinones. Although not directly mentioning 4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide, this work underlines the importance of fluoro and nitro-substituted benzamide derivatives in heterocyclic chemistry (Soňa Křupková et al., 2013).

Fluoro Substituted Sulphonamide Benzothiazole Synthesis

Research on fluoro-substituted sulphonamide benzothiazole compounds for antimicrobial screening showcases the synthetic applications of fluoro and nitro-substituted benzamide derivatives. These compounds, synthesized from 3-chloro-4fluoro aniline, demonstrate the compound's role in creating pharmacologically active molecules (V. Jagtap et al., 2010).

Fluorine-18 Labeling for Biological Studies

A study on the development of fluorine-18-labeled 5-HT1A antagonists for biological evaluations illustrates the use of fluorinated benzamide derivatives in radiolabeling for neuroimaging. This research demonstrates the compound's potential in developing diagnostic tools for neurological conditions (L. Lang et al., 1999).

Synthesis of Fluorinated 1,3-Benzothiazin-4-ones

Another application involves the synthesis of 2-hetaryl- and 2-(hetaryl)ylidene substituted 5-fluoro-8-nitro-1,3-benzothiazin-4-ones , which were prepared by interaction with C-nucleophiles. This study provides insights into the compound's utility in generating potentially tuberculostatic agents (E. Nosova et al., 2020).

将来の方向性

The future directions for “4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the diverse biological activities of benzothiazole derivatives, these compounds may have potential as therapeutic agents for various diseases .

特性

IUPAC Name |

4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3O3S/c15-9-3-1-8(2-4-9)13(19)17-14-16-11-7-10(18(20)21)5-6-12(11)22-14/h1-7H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXRCNMNHHFJKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

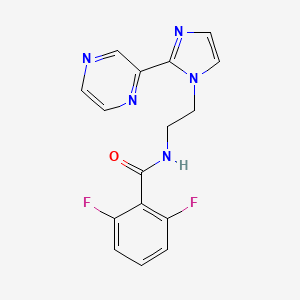

![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)

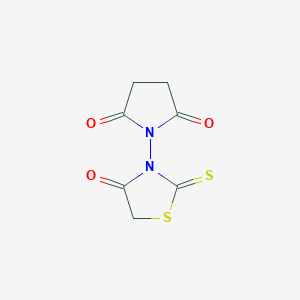

![Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2980793.png)

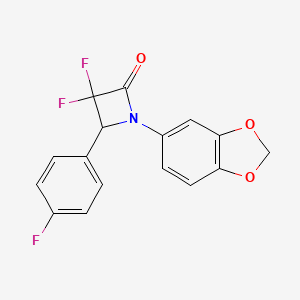

![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2980796.png)

![8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2980797.png)

![5-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2980799.png)

![5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2980804.png)

![2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B2980805.png)

![N-(2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2980806.png)

![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980809.png)

![ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2980810.png)